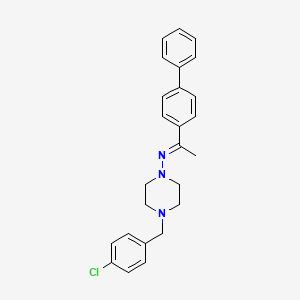![molecular formula C16H19N5O2 B15038159 N-[N'-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide CAS No. 5804-35-3](/img/structure/B15038159.png)
N-[N'-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, such as the acetyl and imino groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the Acetyl and Imino Groups: The acetyl group can be introduced through acetylation reactions using acetic anhydride, while the imino group can be formed through condensation reactions with appropriate amines.
Industrial Production Methods
Industrial production of N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Biological Studies: It can be used to study the biological activity of quinazoline derivatives and their interactions with biological targets.
Industrial Processes: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE
- N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]PROPIONAMIDE
- N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BUTYRAMIDE
Uniqueness
N-[(Z)-(ACETYLIMINO)[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE is unique due to its specific combination of functional groups and the presence of the trimethylquinazoline core. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
5804-35-3 |
|---|---|
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[N-acetyl-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C16H19N5O2/c1-8-6-9(2)14-13(7-8)10(3)17-15(20-14)21-16(18-11(4)22)19-12(5)23/h6-7H,1-5H3,(H2,17,18,19,20,21,22,23) |
InChI Key |
RVDUGCVJSCCYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(NC(=O)C)NC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15038085.png)
![4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]-2-methoxyphenyl acetate](/img/structure/B15038087.png)
![4-Oxo-4-(1'-phenyl-5-thiophen-2-yl-3'-p-tolyl-3,4-dihydro-1'H-[3,4']bipyrazolyl-2-yl)-butyric acid](/img/structure/B15038093.png)
![ethyl (2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15038094.png)
![methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B15038105.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15038114.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15038121.png)
![Methyl 6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15038130.png)

![(5Z)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15038144.png)
![Methyl 6-ethyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15038145.png)
![Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15038149.png)
![3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038166.png)
![N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B15038173.png)
